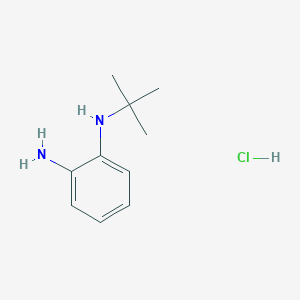

N1-tert-butylbenzene-1,2-diamine hydrochloride

Übersicht

Beschreibung

N1-tert-butylbenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl. It is commonly used in various scientific research applications due to its unique properties. This compound is known for its stability and reactivity, making it valuable in the synthesis of novel compounds and the study of their applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-tert-butylbenzene-1,2-diamine hydrochloride typically involves the reaction of tert-butylamine with o-phenylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N1-tert-butylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

Cell Biology and Pharmacology

BDB is extensively used as a research tool in cell biology and pharmacology. It plays a crucial role in studying protein interactions and cellular signaling pathways. For instance, BDB has been utilized to investigate the mechanisms of drug action and the development of therapeutic agents targeting specific biological pathways .

Antibody Production

The compound is also significant in the production of antibodies. Its ability to form stable complexes with proteins makes it an ideal candidate for use in immunological assays and studies aimed at understanding immune responses .

Flame Retardant Compositions

Research indicates that BDB can be incorporated into flame-retardant materials due to its chemical structure, which enhances the thermal stability of polymers. This application is particularly relevant in developing safer materials for construction and manufacturing industries .

Case Study 1: Protein Interaction Studies

A study demonstrated that BDB effectively inhibited specific protein-protein interactions critical for cancer cell proliferation. The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of growth, suggesting its potential as a therapeutic agent .

Case Study 2: Development of Flame-Retardant Polymers

In a comparative analysis of flame-retardant additives, BDB was found to significantly improve the flame resistance of polyethylene composites. The study highlighted its effectiveness compared to traditional flame retardants, leading to further exploration in material science applications .

Data Tables

| Method | Conditions | Yield (%) |

|---|---|---|

| Reduction | Using reducing agents | Varies |

| Nucleophilic Substitution | Specific reactants and conditions | Varies |

Wirkmechanismus

The mechanism of action of N1-tert-butylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-tert-butylbenzene-1,2-diamine: Similar structure but without the hydrochloride group.

4-tert-butylbenzene-1,2-diamine: A positional isomer with the tert-butyl group at a different position on the benzene ring.

Uniqueness

N1-tert-butylbenzene-1,2-diamine hydrochloride is unique due to its specific reactivity and stability, which makes it suitable for a wide range of applications. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to its analogs .

Biologische Aktivität

N1-tert-butylbenzene-1,2-diamine hydrochloride, also known by its CAS number 28458-68-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| CAS Number | 28458-68-6 |

| Solubility | Varies by solvent |

| Storage Conditions | 2-8°C, protect from light |

The compound is soluble in various organic solvents and exhibits stability under controlled conditions. It is essential to prepare stock solutions appropriately to maintain its effectiveness in biological assays.

Research indicates that this compound interacts with several biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which play a crucial role in drug metabolism and detoxification processes in the liver .

- Cellular Uptake : Its ability to permeate biological membranes suggests potential applications in drug delivery systems. The Log Po/w values indicate moderate lipophilicity, facilitating cellular uptake .

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

- Acute Toxicity : Classified as harmful if swallowed (H301) and may cause acute toxicity .

- Chronic Effects : Long-term exposure studies are necessary to fully understand its impact on human health and the environment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Inhibition Assay

A study focused on the inhibition of CYP enzymes revealed that this compound significantly inhibited CYP2C19 and CYP2C9 activities in vitro. This suggests potential interactions with co-administered drugs metabolized by these enzymes.

Study 2: Antioxidant Activity

Research conducted on related compounds demonstrated that they possess antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH and ABTS assays, showing promising results indicative of potential therapeutic applications in oxidative stress-related conditions.

Eigenschaften

IUPAC Name |

2-N-tert-butylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-9-7-5-4-6-8(9)11;/h4-7,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUYWTFCVTZYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.